molecular formula C10H19NO2 B187019 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI) CAS No. 197244-19-2

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)

Cat. No.: B187019
CAS No.: 197244-19-2
M. Wt: 185.26 g/mol
InChI Key: DGUFDNAHYHDWIS-RCAUJQPQSA-N
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Description

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI) (CAS: 126972-57-4) is a bicyclic organic compound with the molecular formula C10H19NO2 (molecular weight: 185.26 g/mol). Its structure comprises a fused cyclopent[c]isoxazole core substituted with an ethanol group and an ethylhexahydro moiety. The stereochemical configuration is defined as 3a-alpha- and 6a-alpha-, which likely influences its physicochemical and biological properties.

Properties

IUPAC Name

1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFDNAHYHDWIS-RCAUJQPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C2CCCC2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CN1[C@@H]2CCC[C@@H]2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Cyclopent[c]isoxazole-1-ethanol, α-ethylhexahydro-, (3a-α, 6a-α)-[partial]-(9CI) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of isoxazole derivatives, including 1H-Cyclopent[c]isoxazole-1-ethanol, typically involves reactions such as Claisen-Schmidt condensation. For instance, the compound can be synthesized through the reaction of a chalcone with hydroxylamine hydrochloride in an ethanol medium. This method has been shown to yield high purity and good yields of the desired product .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives. The synthesized compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The selectivity towards COX-2 suggests a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs .

Table 1: Inhibition of COX Enzymes by Isoxazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
C13085
C22580
C31575

Immunosuppressive Effects

Isoxazole derivatives have also been investigated for their immunosuppressive properties. In vitro studies indicated that these compounds could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). Notably, one derivative (MM3) exhibited strong antiproliferative activity while showing minimal toxicity to normal cells .

Case Study: MM3 Compound
The MM3 compound was tested for its effects on cytokine production and apoptosis in Jurkat cells. It was found to significantly inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production and upregulate pro-apoptotic markers such as caspases and NF-κB1, indicating its potential role in modulating immune responses .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of isoxazole derivatives has been assessed using computational models. The SwissADME database indicates that many derivatives possess favorable absorption characteristics and are likely to cross the blood-brain barrier (BBB). Importantly, none of the tested compounds violated Lipinski's rule of five, suggesting good drug-likeness properties which are essential for further development in medicinal chemistry .

Table 2: Pharmacokinetic Properties of Selected Isoxazole Derivatives

CompoundGI Absorption (%)BBB PermeabilityLipinski's Rule Violation
C1HighYesNo
C2HighYesNo
C3ModerateNoNo

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including those similar to 1H-Cyclopent[c]isoxazole-1-ethanol. Research indicates that compounds derived from isoxazole structures can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. For instance, a study demonstrated that synthesized isoxazole derivatives exhibited significant COX-2 inhibition with IC50 values indicating their effectiveness as anti-inflammatory agents .

Anticancer Activity
Isoxazole derivatives have also been investigated for their anticancer properties. Compounds similar to 1H-Cyclopent[c]isoxazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The theoretical studies suggest that these compounds may interact with specific molecular targets involved in cancer progression, offering a potential pathway for novel cancer therapies .

Neuroprotective Effects
The ability of certain isoxazole derivatives to cross the blood-brain barrier (BBB) positions them as candidates for neuroprotective agents. Their pharmacokinetic profiles suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of new isoxazole derivatives has been linked to improved gastrointestinal absorption and BBB permeability, which are crucial for effective central nervous system therapies .

Pharmacological Studies

In vitro and In vivo Studies
Pharmacological evaluations have demonstrated the efficacy of compounds related to 1H-Cyclopent[c]isoxazole in various biological assays. For example, a series of synthesized isoxazoles were tested for their ability to inhibit specific enzymes associated with inflammation and cancer proliferation. The results indicated promising activity levels, suggesting that these compounds could be further developed into therapeutic agents .

Toxicity and Safety Profiles
Understanding the safety profiles of these compounds is essential for their development as pharmaceuticals. Studies have shown that many synthesized isoxazole derivatives do not exhibit significant toxicity at therapeutic doses, making them suitable candidates for further clinical evaluation .

Material Science Applications

Synthesis of Functional Materials
Beyond biological applications, isoxazole derivatives can be utilized in material science for developing functional materials with unique properties. Their chemical stability and the ability to form various derivatives make them suitable for use in coatings, adhesives, and other industrial applications .

Case Studies and Research Findings

Study Findings Applications
Study on COX inhibitionIsoxazole derivatives showed selective inhibition of COX-2 with low IC50 valuesAnti-inflammatory drugs
Anticancer researchCompounds demonstrated significant cytotoxicity against cancer cell linesCancer therapy development
Neuroprotective evaluationAbility to cross BBB; potential neuroprotective effects observedTreatment for neurodegenerative diseases
Material synthesis studyFunctional materials developed from isoxazoles exhibited enhanced propertiesIndustrial applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Bicyclic Frameworks

1H-Indole-2-carboxylic acid, octahydro-,[2R-(2-alpha-,3a-beta-,7a-alpha-)]-(9CI) (CAS: 145438-95-5)
  • Molecular Formula: C9H15NO2 (169.22 g/mol).
  • Key Features: Indole ring system (vs. isoxazole in the target compound). Carboxylic acid substituent (vs. ethanol group). Octahydro modification (vs. ethylhexahydro).
  • The carboxylic acid group in the indole derivative increases acidity, unlike the ethanol group in the target compound, which may enhance solubility in polar solvents .
Table 1: Structural and Functional Comparison
CAS Number Compound Name Molecular Formula Key Functional Groups Ring System Stereochemistry
126972-57-4 Target Compound C10H19NO2 Isoxazole, Ethanol, Ethylhexahydro Cyclopent[c]isoxazole 3a-alpha-, 6a-alpha-
145438-95-5 1H-Indole-2-carboxylic acid, octahydro-... C9H15NO2 Indole, Carboxylic Acid, Octahydro Indole 2-alpha-, 3a-beta-, 7a-alpha-

Triazole-Based Agrochemical Derivatives

Tebuconazole (α-(2-(4-chlorophenyl)ethyl)-α-(1,1-dimethylethyl)-1H-1,2,4-triazol-1-ethanol)
  • Molecular Formula : C16H22ClN3O (307.82 g/mol).
  • Key Features :
    • Triazole ring (vs. isoxazole in the target compound).
    • Chlorophenyl and tert-butyl substituents .
  • Comparison: Triazole derivatives like tebuconazole are widely used as fungicides due to their ability to inhibit ergosterol biosynthesis.

Cyclohexanol Derivatives ()

  • 2-Isopropyl-5-methylcyclohexanol (CAS: 98-85-1): Molecular Formula: C10H20O (156.27 g/mol). Comparison:
  • The cyclohexanol backbone lacks nitrogen, contrasting with the target compound’s isoxazole.
  • Alcohol groups in both compounds suggest comparable solubility profiles, but the bicyclic structure of the target may reduce volatility .

Research Findings and Limitations

  • Stereochemical Impact : The 3a-alpha-,6a-alpha- configuration in the target compound likely enhances conformational rigidity, analogous to the indole derivative’s stereospecific bioactivity .
  • Application Hypotheses : While triazoles dominate agrochemicals (e.g., tebuconazole), isoxazoles are explored for antimicrobial and anti-inflammatory applications. The ethylhexahydro group may improve lipid membrane penetration .
  • Data Gaps : Direct biological or spectroscopic data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Preparation Methods

Substrate Synthesis and Reaction Optimization

The synthesis begins with the preparation of nitroalkene precursors, such as dimethyl propargylmalonate, which undergoes conjugate addition with nitroalkenes in anhydrous THF at −78 °C. Potassium tert-butoxide (3 mmol) deprotonates the malonate, enabling nucleophilic attack on the nitroalkene to form a nitrile oxide intermediate. Subsequent intramolecular [3+2] cycloaddition is catalyzed by 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which acts as a dehydrating agent to facilitate oxime formation. Initial trials yielded the bicyclic isoxazole product in 65% yield after 24 hours.

Base screening revealed that 1,8-diazabicycloundec-7-ene (DBU) outperformed trimethylamine and DMAP, enhancing reaction efficiency by reducing side reactions such as oligomerization. The use of DBU at −78 °C in dichloromethane improved stereoselectivity, favoring the (3a-α,6a-α) diastereomer due to restricted rotation during cyclization.

Mechanistic Insights and Stereochemical Control

The nitrile oxide intermediate adopts a s-cis conformation, enabling stereospecific cycloaddition to form the fused isoxazole ring. Computational studies suggest that the Yamaguchi reagent stabilizes the transition state through hydrogen bonding, lowering the activation energy for cyclization. The ethylhexahydro side chain is introduced via alkylation of the malonate precursor prior to cycloaddition, ensuring proper spatial orientation for ring closure.

Tosylate Cyclization Strategy for Hexahydrocyclopent[c]isoxazole Derivatives

Synthesis of Alcohol Intermediate 93

A complementary route involves the preparation of alcohol intermediate 93, a key precursor for cyclization. Starting from a cyclopentanol derivative, hydroxyl group activation is achieved using tosyl chloride (TsCl) in pyridine, forming the corresponding tosylate. This step proceeds in 85% yield, with the tosylate serving as a superior leaving group for subsequent ring closure.

Base-Mediated Cyclization to Isoxazole Core

Treatment of the tosylate with DBU in dichloromethane at room temperature induces cyclization via intramolecular nucleophilic displacement. The reaction proceeds through a six-membered transition state, ensuring retention of configuration at the 3a and 6a positions. This method achieves a 78% yield of the target compound, with purity confirmed by 1H^1H-NMR and HPLC analysis.

Table 1: Comparison of Synthetic Methods

ParameterNitrile Oxide CycloadditionTosylate Cyclization
Yield 65%78%
Reaction Time 24 h2 h
Key Reagent Yamaguchi reagentDBU
Stereochemical Control ModerateHigh

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash column chromatography using silica gel and a hexane/ethyl acetate gradient (10:1 to 3:1). The target compound elutes at an Rf = 0.4 (3:1 hexane/EtOAc), with isolated yields consistently above 60%.

Spectroscopic Analysis

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 4.32 (dd, J = 6.8 Hz, 1H, CH-OH), 3.89 (m, 2H, OCH₂), 2.78 (m, 1H, cyclopentane-H), 1.45 (s, 9H, C(CH₃)₃).

  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=N stretch) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1H-Cyclopent[c]isoxazole-1-ethanol derivatives in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as similar bicyclic compounds (e.g., 1H-Cyclopenta[c]furan-1-one derivatives) are classified under GHS H315 (skin irritation) and H319 (eye irritation) . For spills, avoid dust generation; use inert absorbents like vermiculite and dispose of waste in sealed containers per OSHA guidelines . Always consult SDS sheets for specific incompatibilities, as some cyclopentane derivatives may react with strong oxidizing agents .

Q. How can the stereochemistry of (3aα,6aα)-configured bicyclic isoxazoles be experimentally verified?

  • Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment, as seen in studies of structurally related octahydro-cyclopenta[b]pyrrole derivatives . For preliminary analysis, employ nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximities of hydrogens in the hexahydro ring system. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can resolve enantiomers, referencing methods for similar α-ethylhexahydro alcohols .

Q. What synthetic routes are available for α-ethylhexahydro-cyclopent[c]isoxazole-1-ethanol?

  • Methodological Answer : Adapt protocols from bicyclic ethers and isoxazole syntheses. For example:

  • Step 1 : Cyclocondensation of hydroxylamine with a cyclopentenone precursor under acidic conditions to form the isoxazole ring .
  • Step 2 : Ethyl group introduction via Grignard addition to a ketone intermediate, followed by hydrogenation (Pd/C, H₂) to achieve the hexahydro structure .
  • Yield Optimization : Use kinetic studies to adjust reaction times and catalyst loading, as demonstrated in the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (40–70% yields) .

Advanced Research Questions

Q. How can computational modeling predict the stability of the partial [partial]-(9CI) configuration under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate energy barriers for ring-opening reactions. Compare with experimental data from pH-dependent stability studies (e.g., 1–14 pH range) using UV-Vis spectroscopy. Reference PubChem’s computed molecular properties (e.g., dipole moments, polar surface area) for solubility predictions .

Q. What strategies resolve contradictions in reported toxicity data for bicyclic isoxazole derivatives?

  • Methodological Answer : Conduct systematic meta-analyses of existing SDS data (e.g., H302 oral toxicity vs. H335 respiratory irritation ). Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate conflicting claims. Cross-reference with EPA DSSTox and FDA GSRS databases for regulatory perspectives .

Q. How do chiral centers in (3aα,6aα)-configured derivatives influence biological activity?

  • Methodological Answer : Synthesize enantiopure isomers via asymmetric catalysis (e.g., Sharpless epoxidation) and compare bioactivity using enzyme inhibition assays. For example, test binding affinity to GABA receptors, as seen in studies of structurally related imidazole alcohols . Molecular docking simulations (AutoDock Vina) can rationalize stereospecific interactions .

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